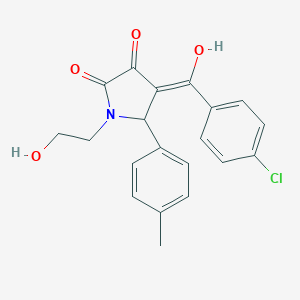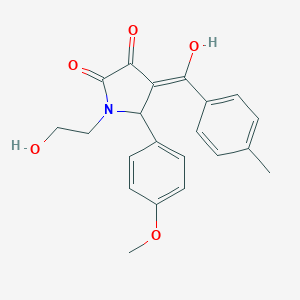![molecular formula C21H28N2O3 B247138 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B247138.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHYLPHENYL)PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and an amide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenylacetic acid and 3-methylaniline.
Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amide Formation: The acid chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine to form the amide intermediate.
Alkylation: The amide intermediate undergoes alkylation with 2-bromoethyl methyl ether to introduce the 2-(3,4-dimethoxyphenyl)ethyl group.
Final Product: The final step involves the reduction of the intermediate to yield 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide exerts its effects depends on its application. In enzyme inhibition, it may mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the amide linkage.
N-(3-Methylphenyl)propanamide: Contains the amide linkage but lacks the 3,4-dimethoxyphenyl group.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H28N2O3 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O3/c1-16-6-5-7-18(14-16)22-21(24)11-13-23(2)12-10-17-8-9-19(25-3)20(15-17)26-4/h5-9,14-15H,10-13H2,1-4H3,(H,22,24) |
InChI Key |
GMQVBKSVRUXKGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-Ethyl-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247059.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247065.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
![1-Benzyl-4-[1-(4-fluorobenzyl)-4-piperidinyl]piperazine](/img/structure/B247067.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-METHYLPHENYL)PROPANAMIDE](/img/structure/B247069.png)
![N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
![ETHYL 4-[4-(2-FLUOROPHENYL)-3-(FURAN-2-YL)-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE](/img/structure/B247076.png)


